(2R)-1-[3-(Trifluoromethyl)phenoxy]-3-butyn-2-ol
Description
(2R)-1-[3-(Trifluoromethyl)phenoxy]-3-butyn-2-ol (CAS: 301834-96-8) is a chiral secondary alcohol with the molecular formula C₁₁H₉F₃O₂ and a molar mass of 230.19 g/mol. Its structure features a trifluoromethylphenoxy group attached to a butynol backbone, with stereochemical specificity at the C2 position (R-configuration) .
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-2-9(15)7-16-10-5-3-4-8(6-10)11(12,13)14/h1,3-6,9,15H,7H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWHACCQYXGLRX-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(COC1=CC=CC(=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H](COC1=CC=CC(=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as CF3SO2Na under metal-free conditions . This process selectively introduces the trifluoromethyl group to the desired position on the phenoxy ring. The subsequent attachment of the butynol moiety can be achieved through various coupling reactions, often utilizing palladium or copper catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[3-(Trifluoromethyl)phenoxy]-3-butyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond in the butynol moiety can be reduced to form alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Pharmaceutical Development
(2R)-1-[3-(Trifluoromethyl)phenoxy]-3-butyn-2-ol has been studied for its potential as a pharmaceutical intermediate. Its trifluoromethyl group enhances biological activity and lipophilicity, making it a valuable building block for drug design. Research indicates that compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties, which can lead to enhanced efficacy and reduced side effects in therapeutic applications .
Case Study: Anticancer Activity
In a study focusing on analogs of this compound, researchers found promising anticancer properties. The compound showed significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in the development of new anticancer agents .
Pesticide Development
The unique structural features of this compound make it an interesting candidate for agrochemical formulations, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, providing increased potency against pests while minimizing the required dosage .
Case Study: Herbicidal Activity
Mechanism of Action
The mechanism of action of (2R)-1-[3-(Trifluoromethyl)phenoxy]-3-butyn-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The butynol moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and distribution within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers with Antifungal Activity
Compounds 11d and 12d (from ) are positional isomers of the target molecule, differing in the substitution pattern of the trifluoromethyl group on the phenyl ring. Both exhibit antifungal activity against Candida albicans and Aspergillus fumigatus:
- 11d : IC₅₀ = 0.8 µM (C. albicans), 1.2 µM (A. fumigatus).
- 12d: IC₅₀ = 1.1 µM (C. albicans), 1.5 µM (A. fumigatus) . While these isomers share the trifluoromethylphenoxy motif, their bioactivity is modulated by the spatial arrangement of substituents, highlighting the importance of regiochemistry in antifungal potency.
Simpler Butynol Derivatives
(a) 3-Butyn-2-ol (CAS: 2028-63-9)
- Structure: Lacks the trifluoromethylphenoxy group.
- Properties :
- Comparison : The absence of the aromatic trifluoromethyl group reduces its pharmacological relevance but enhances versatility in industrial applications.
(b) 2-Methyl-3-buten-2-ol (CAS: 115-18-4)
Pharmaceutical Derivatives with Trifluoromethyl Groups
(a) Sorafenib Tosylate (CAS: 475207-59-1)
- Structure : A urea-based anticancer agent with a trifluoromethylphenyl moiety.
- Comparison: While both compounds contain trifluoromethyl groups, Sorafenib’s complex structure (molecular weight 637.00 g/mol) and mechanism (tyrosine kinase inhibition) contrast sharply with the butynol backbone’s role as a synthetic intermediate .
(b) RWJ 67657 (CAS: 215303-72-3)
Chiral Analogs with Modified Backbones
(a) (2R)-2-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol (CAS: 1205542-65-9)
- Structure: Replaces the butynol backbone with a propanol chain and adds an amino group.
Data Table: Comparative Analysis
Key Research Findings
Stereochemical Impact : The (R)-configuration of the target compound is critical for its role in synthesizing enantiopure pharmaceuticals like Travoprost. Isomeric analogs (e.g., 11d, 12d) show reduced activity when stereochemistry or substituent positions are altered .
Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, making it advantageous in drug design. However, its placement (e.g., para vs. meta on phenyl rings) significantly affects bioactivity .
Backbone Flexibility: Butynol derivatives with simpler structures (e.g., 3-Butyn-2-ol) lack pharmacological specificity but are industrially valuable, whereas complex backbones (e.g., RWJ 67657) enable targeted therapeutic effects .
Biological Activity
(2R)-1-[3-(Trifluoromethyl)phenoxy]-3-butyn-2-ol, with the Chemical Abstracts Service (CAS) number 301834-96-8, is an organic compound notable for its trifluoromethyl group attached to a phenoxy ring and a butynol moiety. This compound has garnered attention in medicinal chemistry and biological research due to its unique structural properties, which may influence its biological activity.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key features include:
- A trifluoromethyl group that enhances lipophilicity and metabolic stability.
- A phenoxy ring that may interact with various biological targets.
- A butynol moiety which can participate in further chemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The trifluoromethyl group can enhance binding affinity, potentially modulating the activity of certain molecular targets. The butynol component may influence solubility and distribution within biological systems, which is critical for its pharmacological effects.
In Vitro Studies
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial properties : Compounds featuring trifluoromethyl groups have been shown to possess antimicrobial effects against various pathogens.
- Enzyme inhibition : The structure may inhibit enzymes involved in metabolic pathways, influencing processes like inflammation or cancer cell proliferation.
Case Studies
- Anticancer Activity : A study explored the anticancer potential of structurally related compounds, revealing that modifications in the trifluoromethyl group significantly affected cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis was noted, suggesting potential for development as an anticancer agent.
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of similar phenoxy-containing compounds. Results indicated that these compounds could inhibit pro-inflammatory cytokine production in vitro, implicating their use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Notes |
|---|---|---|
| α-(Trifluoromethyl)styrenes | Moderate antimicrobial activity | Similar structural features |
| Trifluoromethyl ketones | Inhibition of specific enzymes | Valuable in medicinal chemistry |
| Phenolic compounds | Antioxidant and anti-inflammatory | Commonly studied for various therapeutic uses |
Research Findings
Recent studies have highlighted the importance of the trifluoromethyl group in enhancing biological activity. For instance, research has shown that compounds with this functional group often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.
Q & A
Q. What are the key synthetic strategies for preparing (2R)-1-[3-(Trifluoromethyl)phenoxy]-3-butyn-2-ol?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 3-butyn-2-ol derivatives and 3-(trifluoromethyl)phenol. Critical steps include:
- Chiral Resolution : Use of chiral auxiliaries or enantioselective catalysts to achieve the (2R)-configuration. For example, asymmetric catalysis with palladium or enzymatic resolution methods can enhance enantiomeric excess .
- Reaction Optimization : Solvents like tetrahydrofuran (THF) or methanol are employed, with sodium hydride (NaH) as a base to activate the phenolic oxygen for alkoxylation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity (>98%) .
Q. How is the compound characterized spectroscopically to confirm its structure?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations for -OH (~3400 cm⁻¹), C≡C (~2100 cm⁻¹), and C-O-C (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 230.19 (C₁₁H₉F₃O₂) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol to resolve enantiomers. Retention time differences confirm purity .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to verify the (2R)-configuration .
- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, though crystallization may require co-crystallization agents .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the alkynyl group’s LUMO suggests susceptibility to nucleophilic attack .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. Software like AutoDock Vina uses the compound’s InChIKey (OPWHACCQYXGLRX-UHFFFAOYNA-N) for simulations .
Q. How can researchers resolve contradictory yield data across synthetic protocols?
Methodological Answer:
- Parameter Screening : Use Design of Experiments (DoE) to test variables (solvent polarity, temperature, catalyst loading). For instance, THF may outperform methanol in minimizing side reactions .
- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify rate-limiting steps. Low yields may stem from premature hydroxyl group oxidation .
- Byproduct Analysis : LC-MS or GC-MS detects impurities (e.g., diastereomers or elimination products), guiding protocol refinements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
